

# Application Notes and Protocols for Cy5.5-SE Antibody Labeling

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## Compound of Interest

Compound Name: Cy5.5-SE

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These application notes provide a detailed protocol for the covalent labeling of antibodies with Cyanine5.5 succinimidyl ester (**Cy5.5-SE**). This protocol is intended for researchers, scientists, and drug development professionals engaged in applications requiring fluorescently labeled antibodies, such as flow cytometry, immunofluorescence microscopy, and in vivo imaging.

## Introduction

Cyanine5.5 (Cy5.5) is a far-red fluorescent dye that is frequently used for labeling biomolecules. The succinimidyl ester (SE) functional group of Cy5.5 readily reacts with primary amino groups (-NH<sub>2</sub>) on the antibody, primarily on the side chains of lysine residues, to form a stable amide bond.<sup>[1]</sup> This process, known as bioconjugation, results in a fluorescently labeled antibody that can be used to detect and visualize specific target antigens in a variety of immunoassays.<sup>[1]</sup> The protocol outlined below provides a step-by-step procedure for the efficient and reproducible conjugation of **Cy5.5-SE** to antibodies.

## Materials and Reagents

A comprehensive list of materials and reagents required for the successful conjugation of **Cy5.5-SE** to an antibody is provided in the table below.

Material/Reagent	Specifications	Storage
Antibody	Purified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS). [1] Recommended concentration is 2-3 mg/mL.[2]	4°C or -20°C[1]
Cy5.5-SE (NHS ester)	Amine-reactive succinimidyl ester.	< -15°C, desiccated, protected from light.[1][3]
Anhydrous Dimethyl Sulfoxide (DMSO)	High-purity, anhydrous.	Room temperature, desiccated.[1]
Reaction Buffer	1 M Sodium Bicarbonate, pH 8.5-9.5 or 0.1 M Sodium Phosphate, pH 7.2-7.4.[1]	Room temperature.[1]
Quenching Reagent	1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.[1]	Room temperature.[1]
Purification Column	Sephadex® G-25, Bio-Gel® P-6 DG Media, or Zeba™ Spin Desalting Columns (7K MWCO).[1][3]	Room temperature.[1][3]
Collection Tubes	1.5 mL microcentrifuge tubes.	Room temperature.[1]

## Experimental Protocols

This section details the step-by-step procedure for labeling an antibody with **Cy5.5-SE**.

### Antibody Preparation

It is crucial to ensure the antibody is in a suitable buffer for conjugation. Buffers containing primary amines, such as Tris, or stabilizing proteins like BSA will compete with the antibody for reaction with the **Cy5.5-SE**, leading to low labeling efficiency.[3][4]

- **Buffer Exchange:** If your antibody is in a buffer containing interfering substances, it must be purified. This can be achieved through dialysis against 1X PBS (pH 7.2-7.4) or by using a suitable antibody purification kit.[1]

- **Concentration Adjustment:** For optimal results, adjust the antibody concentration to 2-3 mg/mL.[2]

## Preparation of Reagents

- **1 M Sodium Bicarbonate Buffer (pH 8.5-9.5):** To prepare 50  $\mu$ L of this buffer, dissolve 4.2 mg of sodium bicarbonate in distilled water to a final volume of 50  $\mu$ L.[3] Adjust the pH to 8.5-9.5 using 1 M NaOH.[1][3]
- **Cy5.5-SE Stock Solution:** To prevent moisture condensation which can lead to hydrolysis of the ester, allow the vial of **Cy5.5-SE** to equilibrate to room temperature before opening.[4] Prepare a 10 mg/mL or 10 mM stock solution by dissolving the **Cy5.5-SE** in anhydrous DMSO.[2][3] This solution should be prepared fresh and used immediately.[1]

## Conjugation Reaction

The efficiency of the labeling reaction is dependent on the pH and the molar ratio of dye to antibody.[1]

- **pH Adjustment:** For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.[1] Add 1/10th volume of 1 M sodium bicarbonate buffer to your antibody solution. For example, add 10  $\mu$ L of 1 M sodium bicarbonate to 100  $\mu$ L of antibody solution.[1]
- **Molar Ratio Calculation:** The optimal molar ratio of **Cy5.5-SE** to antibody can vary. A common starting point is a 10:1 to 20:1 molar ratio.[1] It is recommended to test a few different ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal degree of labeling for your specific antibody.[3]
- **Reaction Incubation:** Add the calculated volume of the **Cy5.5-SE** stock solution to the pH-adjusted antibody solution while gently vortexing. Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous rotation or shaking.[2][3]

## Quenching the Reaction (Optional)

To stop the labeling reaction, a quenching reagent can be added. Add Tris-HCl to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

## Purification of the Labeled Antibody

The unreacted **Cy5.5-SE** and other reaction byproducts must be removed from the labeled antibody.

- Size Exclusion Chromatography: Use a desalting column, such as Sephadex G-25, to separate the labeled antibody from the free dye.[\[2\]](#)[\[3\]](#)
  - Equilibrate the column with 1X PBS (pH 7.2-7.4).[\[3\]](#)
  - Load the reaction mixture onto the column.[\[2\]](#)
  - Elute with 1X PBS. The first colored band to elute will be the Cy5.5-labeled antibody.

## Characterization and Storage

### Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[\[1\]](#)

- Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength for Cy5.5 (approximately 675 nm).
- The DOL can be calculated using the Beer-Lambert law. An optimal DOL is typically between 2 and 7.[\[1\]](#)

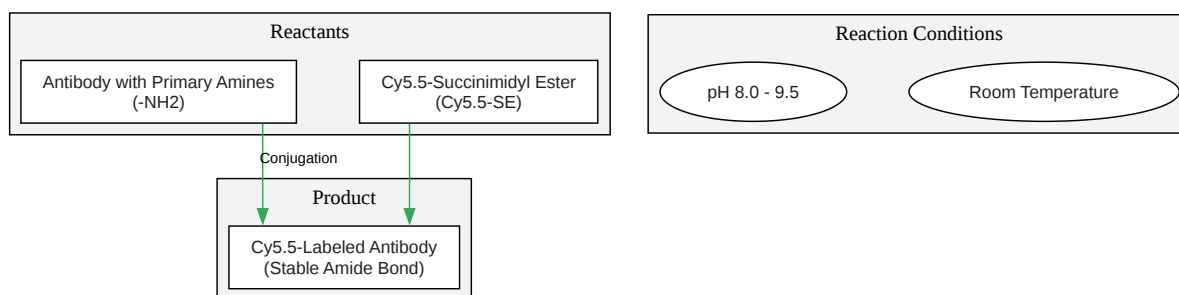
### Storage

Store the purified Cy5.5-labeled antibody at >0.5 mg/mL in the presence of a carrier protein (e.g., 0.1% bovine serum albumin).[\[3\]](#) For long-term storage, it is recommended to store the conjugate at 4°C, protected from light.[\[5\]](#) Adding a bacteriostatic agent like 0.01-0.03% sodium azide can prevent microbial growth. If glycerol is added to a final concentration of 50%, the conjugate can be stored at -20°C.

## Quantitative Data Summary

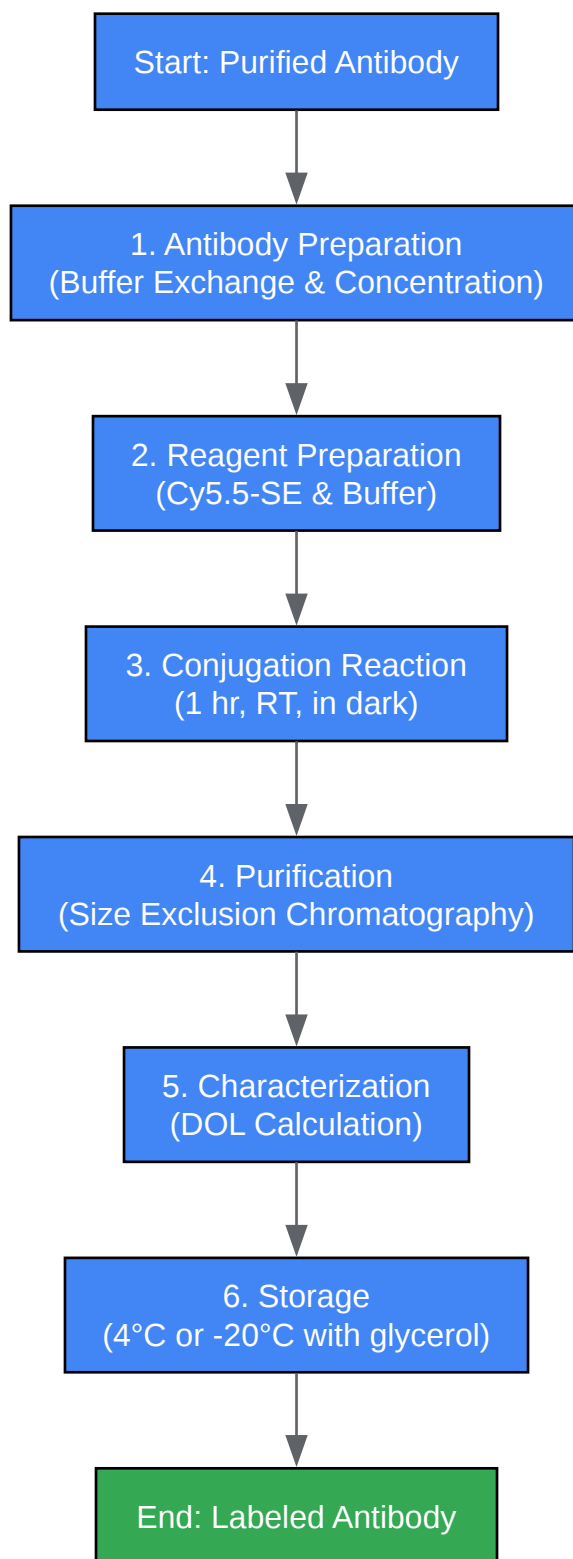
Parameter	Recommended Value/Range
Antibody Concentration	2-3 mg/mL[2]
Reaction Buffer pH	8.0 - 9.5[1]
Cy5.5-SE Stock Solution	10 mg/mL or 10 mM in anhydrous DMSO[2][3]
Molar Ratio (Dye:Antibody)	5:1 to 20:1 (start with 10:1)[1][3]
Reaction Time	1 hour[2][3]
Reaction Temperature	Room Temperature[2][3]
Optimal Degree of Labeling (DOL)	2 - 7[1]

## Visualizations



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Caption: Chemical reaction of **Cy5.5-SE** with an antibody.



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Caption: Experimental workflow for **Cy5.5-SE** antibody labeling.

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